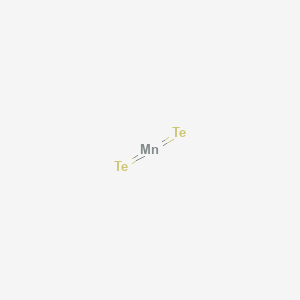
Lanthanum sulfide
Overview
Description
Lanthanum sulfide is a binary inorganic chemical compound composed of lanthanum metal and sulfur, with the chemical formula La₂S₃. It typically forms reddish-yellow crystals and is known for its high melting point of approximately 2,100°C. This compound is utilized in various industrial applications, including glass manufacturing and optical fibers, due to its unique properties .
Mechanism of Action
Target of Action
Lanthanum sulfide (La2S3) is a compound that primarily targets various environmental and industrial applications. It has been used as an adsorbent for the removal of tetracycline from aqueous media . The presence of positively charged lanthanum ions (La3+) and negative sulfide ions (S2-) provides high sorption capacity . In addition, it has been used as a catalyst in electrochemical reactions .
Mode of Action
The interaction of this compound with its targets involves ionic binding and precipitation of insoluble complexes within the lumen of the environment, thereby preventing the absorption of targeted substances . For instance, in the removal of tetracycline, the compound forms a monolayer sorption pattern .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the adsorption and removal processes of certain substances in the environment. The compound’s interaction with these substances can lead to changes in their biochemical cycles .
Pharmacokinetics
The compound’s adsorption capacity, for instance, can be influenced by several parameters such as the adsorbent dosage, ionic strength, pH, contact time, and initial solution concentration .
Result of Action
The result of this compound’s action is the effective removal or reduction of targeted substances in the environment. For example, it has been shown to have a high adsorption capacity for tetracycline, with an appropriate adsorption capacity of 56.81 mg g−1 . In electrochemical reactions, it has demonstrated superior activity for hydrogen evolution reaction (HER) to pristine and commercial molybdenum sulfide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s sorption capacity . Additionally, the presence of other substances, such as reduced graphene oxide (rGO), can improve the electrochemical characteristics of this compound .
Biochemical Analysis
Biochemical Properties
Lanthanum sulfide nanoparticles have been utilized in the adsorption and removal process of certain antibiotics from aqueous media . The presence of positively charged lanthanum ions and negative sulfide ions provides high sorption capacity .
Cellular Effects
Its role in adsorption processes suggests that it may interact with cellular components and influence their function .
Molecular Mechanism
The molecular mechanism of this compound’s action is largely based on its adsorption capacity. It’s believed to exert its effects at the molecular level through interactions with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively remove certain compounds from aqueous media over time
Preparation Methods
Lanthanum sulfide can be synthesized through several methods:
- Lanthanum metal reacts with sulfur vapor to form this compound:
Sulfur Vapor Reaction: 2La+3S→La2S3
Lanthanum reacts with hydrogen sulfide to produce this compound and hydrogen gas:Hydrogen Sulfide Reaction: 2La+3H2S→La2S3+3H2
Lanthanum oxide reacts with hydrogen sulfide in the presence of reducing agents such as carbon to form this compound:Lanthanum Oxide Reduction: La2O3+3H2S+3C→La2S3+3CO2+3H2
These methods are commonly used in both laboratory and industrial settings to produce this compound .
Chemical Reactions Analysis
Lanthanum sulfide undergoes various chemical reactions, including:
- this compound reacts with hot water to form lanthanum hydroxide and hydrogen sulfide:
Reaction with Water: La2S3+6H2O→2La(OH)3+3H2S
this compound reacts with hydrochloric acid to produce lanthanum chloride and hydrogen sulfide:Reaction with Acids: La2S3+6HCl→2LaCl3+3H2S
this compound is oxidized by oxygen in the atmosphere to form lanthanum oxide and sulfur dioxide:Oxidation: 2La2S3+9O2→2La2O3+6SO2
These reactions highlight the reactivity of this compound with water, acids, and oxygen .
Scientific Research Applications
Lanthanum sulfide has a wide range of scientific research applications:
Electrocatalysis: this compound is used as an electrocatalyst for oxygen evolution reactions in renewable energy systems.
Supercapacitors: This compound nanorods and composites are utilized in supercapacitor applications due to their high specific capacitance and energy storage capabilities.
Environmental Remediation: this compound nanoparticles are employed for the removal of contaminants, such as tetracycline, from aqueous media.
Optoelectronics: This compound is used in the production of optoelectronic devices, including optical fibers and special types of optical glass.
Comparison with Similar Compounds
Lanthanum sulfide can be compared with other similar compounds, such as:
Cerium(III) sulfide: Similar to this compound, cerium(III) sulfide is used in various industrial applications.
Promethium(III) sulfide: Promethium(III) sulfide shares similar chemical properties with this compound but is less commonly used due to the limited availability of promethium.
Lanthanum oxide: Lanthanum oxide is another compound of lanthanum used in optical applications.
This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
lanthanum(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSNXOWNOTGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923320 | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-49-1, 12325-81-4 | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dilanthanum trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of lanthanum sulfide?
A1: The most common form of this compound is La2S3, with a molecular weight of 373.998 g/mol. []
Q2: What crystal structures are observed in this compound?
A2: this compound exhibits polymorphism, with different crystal structures depending on temperature and synthesis conditions. The most common polymorphs are the cubic γ-phase, stable at high temperatures, and the orthorhombic α-phase. [, , ]
Q3: Are there spectroscopic techniques used to characterize this compound?
A3: Yes, various spectroscopic techniques are employed, including Raman spectroscopy, which helps identify different phases and analyze vibrational modes. UV-Vis spectroscopy is used to determine the optical band gap of this compound materials. [, , ]
Q4: How does the composition of calcium this compound (CLS) affect its properties?
A5: The ratio of calcium sulfide (CaS) to this compound (La2S3) in CLS significantly influences its structural, thermal, and optical properties. [] For instance, increasing the CaS fraction generally leads to a decrease in stiffness and an increase in the lattice parameter. []
Q5: How does gallium this compound (GLS) differ from other chalcogenide glasses in terms of photo-induced effects?
A6: Unlike arsenic sulfide (As2S3)-based glasses, GLS exhibits superior resistance to photo-induced effects such as photo-darkening and photo-induced crystallization. This makes it a more desirable material for applications like integrated optics, where long-term stability is crucial. []
Q6: Can this compound be used as a catalyst for hydrogen evolution?
A7: Yes, this compound has shown promising catalytic activity for the hydrogen evolution reaction (HER). [] Notably, hybrid catalysts incorporating this compound and molybdenum sulfide (MoS2) exhibit enhanced HER performance compared to pristine MoS2. []
Q7: How has density functional theory (DFT) been used to study calcium this compound (CLS)?
A8: DFT simulations have been instrumental in understanding the relationship between composition and various properties of CLS. These studies have provided insights into the structural, electronic, mechanical, and vibrational characteristics of CLS solid solutions. []
Q8: Can DFT calculations predict the impact of defects on CLS properties?
A9: Yes, DFT calculations have been employed to investigate the effect of point defects, such as sulfur vacancies and oxygen impurities, on the properties of CLS. [] This knowledge is crucial for optimizing the material's performance in various applications.
Q9: What are the potential applications of this compound in electronics?
A10: this compound thin films have demonstrated potential for use in field emission devices. [] Their nanocrystalline structure and low work function make them attractive candidates for applications requiring efficient electron emission. []
Q10: How is this compound being explored for optical applications?
A11: this compound-based materials, such as calcium this compound (CLS) and gallium this compound (GLS), are being investigated for their potential in infrared (IR) optics. [, , ] Their transparency in the infrared region makes them suitable for applications like IR windows, domes, and optical fibers. [, , ]
Q11: Can this compound be used in lasers?
A12: Yes, this compound glasses doped with rare-earth ions, such as dysprosium (Dy3+) or erbium (Er3+), have shown promise for developing mid-infrared fiber lasers. [, , ] These materials possess favorable spectroscopic properties, including large emission cross-sections, for efficient laser operation in the mid-infrared region. [, , ]
Q12: What methods are used to synthesize this compound?
A12: this compound can be synthesized using various methods, including:
- Direct reaction of elements: Reacting lanthanum and sulfur at high temperatures. []
- Sulfurization of lanthanum compounds: Reacting lanthanum oxide or lanthanum chloride with a sulfurizing agent like hydrogen sulfide (H2S) or carbon disulfide (CS2). [, , ]
- Wet chemical methods: Precipitating this compound precursors from solution, followed by thermal decomposition. []
Q13: How is calcium this compound (CLS) typically prepared?
A13: CLS is often synthesized through a two-step process:
- Co-precipitation: Simultaneously precipitating calcium and lanthanum precursors, usually carbonates, from a solution. []
- Sulfurization: Converting the precipitated precursors into CLS using a sulfurizing agent, commonly CS2, at elevated temperatures. []
Q14: What challenges are associated with processing this compound ceramics?
A15: Achieving high optical transparency in this compound ceramics can be challenging due to factors like scattering and broadband absorption. [] Research efforts have focused on optimizing processing parameters, such as powder synthesis, milling, and sintering conditions, to enhance the optical quality of these ceramics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




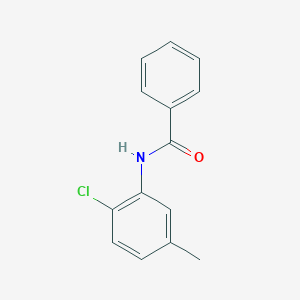
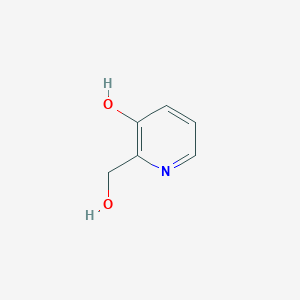
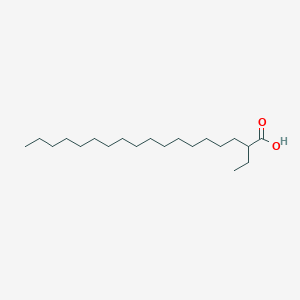



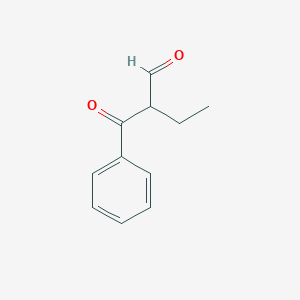

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
